molecular formula C24H31N5O2S B2508635 2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N,N-diethylquinoxaline-6-sulfonamide CAS No. 1215845-36-5

2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N,N-diethylquinoxaline-6-sulfonamide

Cat. No.: B2508635
CAS No.: 1215845-36-5
M. Wt: 453.61
InChI Key: GBCILEKRQRXJCT-UHFFFAOYSA-N
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Description

2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N,N-diethylquinoxaline-6-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 2,4-dimethylphenyl group and a quinoxaline ring substituted with a diethylsulfonamide group. The compound’s distinct chemical structure lends itself to a variety of applications, particularly in medicinal chemistry and pharmacology.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N,N-diethylquinoxaline-6-sulfonamide typically involves multiple steps, starting with the preparation of the piperazine and quinoxaline intermediates. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis may be employed to enhance efficiency .

Chemical Reactions Analysis

Biological Activity

The compound 2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N,N-diethylquinoxaline-6-sulfonamide is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H26N4O2SC_{20}H_{26}N_{4}O_{2}S, with a molecular weight of approximately 398.51 g/mol. The structure features a quinoxaline core, which is known for its diverse biological activities, along with a piperazine moiety that enhances its pharmacological profile.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Cholinesterase Inhibition : Some derivatives have shown inhibitory effects on butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), which are critical in the treatment of neurodegenerative diseases such as Alzheimer's disease .
  • Neuroprotective Effects : The compound has been evaluated for its neuroprotective properties against oxidative stress and amyloid-beta (Aβ) induced cytotoxicity in neuronal cell lines, indicating potential therapeutic applications in neurodegeneration .

Biological Activity Data

The following table summarizes key biological activities reported for the compound and its analogs:

Biological ActivityAssay TypeResults/IC50 Value
BChE InhibitionEnzyme Inhibition AssayIC50 = 5.18 μM
AChE InhibitionEnzyme Inhibition AssayIC50 = 5.22 μM
NeuroprotectionSH-SY5Y Cell ViabilitySignificant protection against H2O2-induced cytotoxicity
Aβ AntiaggregationAggregation AssayEffective at reducing Aβ aggregation

Case Studies

  • Alzheimer's Disease Models : A study involving the evaluation of various piperazine derivatives demonstrated that certain compounds exhibited significant BChE inhibition and neuroprotective effects in SH-SY5Y cells exposed to oxidative stress. The compound under review showed comparable efficacy to leading drugs in preclinical models .
  • Behavioral Studies : In rodent models, compounds structurally related to this compound were tested for their effects on anxiety and depression-like behaviors. Results indicated that these compounds could modulate serotonin receptors, suggesting potential antidepressant activity .

Properties

IUPAC Name

2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N,N-diethylquinoxaline-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N5O2S/c1-5-29(6-2)32(30,31)20-8-9-21-22(16-20)25-17-24(26-21)28-13-11-27(12-14-28)23-10-7-18(3)15-19(23)4/h7-10,15-17H,5-6,11-14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBCILEKRQRXJCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC2=NC=C(N=C2C=C1)N3CCN(CC3)C4=C(C=C(C=C4)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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